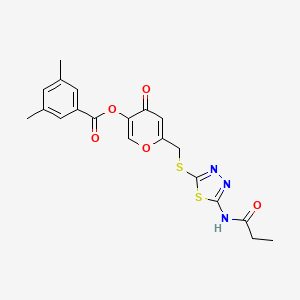
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate is a complex organic molecule that integrates a pyran ring with a thiadiazole moiety and various functional groups. This structural uniqueness suggests significant potential for diverse biological activities, making it an important subject in medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₃N₃O₅S
- Molecular Weight : Approximately 423.5 g/mol
- Key Functional Groups : Pyran ring, thiadiazole, benzoate ester
Structural Features
The compound's structure allows for interactions with various biological targets, including enzymes and receptors. The presence of the thiadiazole ring is particularly noteworthy as it is often associated with antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains and fungi. The specific biological activity of This compound has been evaluated in several contexts:
- Bacterial Inhibition : Preliminary studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound's structure indicates potential antifungal properties, which are common among pyran-based compounds.
Anticancer Activity
The anticancer potential of similar compounds has been documented extensively. Thiadiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : Interactions with specific cellular pathways involved in cell proliferation and apoptosis.
Table of Related Compounds and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-propionamido-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Pyran-based antifungal agents | Pyran ring structure | Antifungal activity |
| Benzoate derivatives | Ester functionality | Diverse biological effects |
Case Studies
- Synthesis and Characterization : A study focused on synthesizing novel derivatives based on the thiadiazole-pyran framework demonstrated promising results in terms of biological activity. The synthesized compounds were characterized using IR spectroscopy and NMR techniques, confirming their structural integrity.
- Biological Evaluation : In vitro assays revealed that certain derivatives exhibited significant antimicrobial and anticancer activities, supporting the hypothesis that modifications to the thiadiazole or pyran rings can enhance biological efficacy.
Mechanism Studies
Further biochemical studies are necessary to elucidate the precise mechanisms by which This compound interacts with its targets. Initial findings suggest that the compound may act by:
- Binding to specific enzymes or receptors
- Modulating signaling pathways associated with cell growth and survival
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-4-17(25)21-19-22-23-20(30-19)29-10-14-8-15(24)16(9-27-14)28-18(26)13-6-11(2)5-12(3)7-13/h5-9H,4,10H2,1-3H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVBIORJOOVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














